molecular formula C15H25NO9P2 B14201650 N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine CAS No. 918636-15-4

N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine

Cat. No.: B14201650
CAS No.: 918636-15-4
M. Wt: 425.31 g/mol
InChI Key: WGSGILBIWFOYFT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of dimethoxyphosphoryl groups attached to the nitrogen atoms of the tyrosine molecule, making it a derivative of the amino acid L-tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine typically involves the reaction of L-tyrosine with dimethoxyphosphorylating agents under controlled conditions. One common method includes the use of dimethyl (hydroxymethyl)phosphonate and phenyl dichlorophosphate as reagents. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.

    Reduction: Reduction reactions can convert the dimethoxyphosphoryl groups to other functional groups.

    Substitution: The compound can participate in substitution reactions where the dimethoxyphosphoryl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate derivatives, while substitution reactions can produce a variety of substituted tyrosine derivatives.

Scientific Research Applications

N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine involves its interaction with molecular targets such as enzymes and proteins. The dimethoxyphosphoryl groups can form stable complexes with metal ions and other molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein function, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis[(dimethoxyphosphoryl)methyl]glycine: Similar in structure but with glycine instead of tyrosine.

    Bis[(dimethoxyphosphoryl)methyl] phenyl phosphate: Contains a phenyl group instead of tyrosine.

Uniqueness

Its structure allows for unique interactions with enzymes and proteins, distinguishing it from other similar compounds .

Properties

CAS No.

918636-15-4

Molecular Formula

C15H25NO9P2

Molecular Weight

425.31 g/mol

IUPAC Name

(2S)-2-[bis(dimethoxyphosphorylmethyl)amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H25NO9P2/c1-22-26(20,23-2)10-16(11-27(21,24-3)25-4)14(15(18)19)9-12-5-7-13(17)8-6-12/h5-8,14,17H,9-11H2,1-4H3,(H,18,19)/t14-/m0/s1

InChI Key

WGSGILBIWFOYFT-AWEZNQCLSA-N

Isomeric SMILES

COP(=O)(CN(CP(=O)(OC)OC)[C@@H](CC1=CC=C(C=C1)O)C(=O)O)OC

Canonical SMILES

COP(=O)(CN(CP(=O)(OC)OC)C(CC1=CC=C(C=C1)O)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.